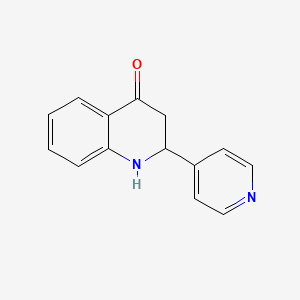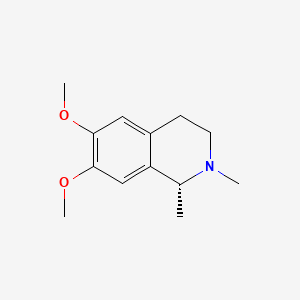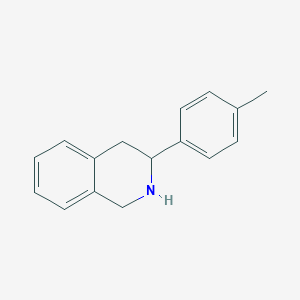
3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(p-トリル)-1,2,3,4-テトラヒドロイソキノリン: は、テトラヒドロイソキノリン類に属する有機化合物です。この化合物は、第三炭素原子にp-トリル基が結合したテトラヒドロイソキノリンコアを特徴としています。テトラヒドロイソキノリン類は、その多様な生物活性で知られており、多くの場合、さまざまな薬理活性分子の合成における構成ブロックとして使用されます。
2. 製法
合成経路と反応条件: 3-(p-トリル)-1,2,3,4-テトラヒドロイソキノリンの合成は、通常、ピクテ・シュペンラー反応で実行されます。この反応では、芳香族アルデヒド(p-トルアルデヒドなど)が、酸性条件下でβ-フェニルエチルアミン誘導体と反応します。反応はイミニウムイオン中間体の形成を経て進行し、これが環化してテトラヒドロイソキノリン環系を形成します。
工業的製造方法: 3-(p-トリル)-1,2,3,4-テトラヒドロイソキノリンの工業的製造には、反応効率と収率を向上させるために連続式反応器を用いるなど、ピクテ・シュペンラー反応の最適化されたバージョンが含まれる場合があります。触媒と溶媒は、製品の高純度とスケーラビリティを確保するために慎重に選択されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where an aromatic aldehyde (such as p-tolualdehyde) reacts with a β-phenylethylamine derivative under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes cyclization to form the tetrahydroisoquinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and scalability of the product.
化学反応の分析
反応の種類:
酸化: 3-(p-トリル)-1,2,3,4-テトラヒドロイソキノリンは、酸化反応を受け、対応するイソキノリン誘導体を形成できます。
還元: この化合物は、ジヒドロ誘導体を形成するように還元できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。
置換: ハロゲン(Cl₂, Br₂)やニトロ化剤(HNO₃)などの試薬は、酸性または塩基性条件下で使用されます。
形成される主要な生成物:
酸化: イソキノリン誘導体。
還元: ジヒドロ誘導体。
置換: ハロゲン化またはニトロ化されたテトラヒドロイソキノリン誘導体。
科学的研究の応用
化学: 3-(p-トリル)-1,2,3,4-テトラヒドロイソキノリンは、天然物や医薬品を含む複雑な有機分子の合成における前駆体として使用されます。
生物学: この化合物は、抗菌、抗がん、神経保護作用など、潜在的な生物活性について研究されています。
医学: がんや神経変性疾患など、さまざまな疾患の治療における3-(p-トリル)-1,2,3,4-テトラヒドロイソキノリン誘導体の治療的可能性を探求する研究が進んでいます。
産業: この化合物は、新しい材料の開発や、特殊化学品の合成における構成ブロックとして使用されます。
作用機序
3-(p-トリル)-1,2,3,4-テトラヒドロイソキノリンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、さまざまなシグナル伝達経路を調節でき、その結果、観察される生物学的効果が生じます。たとえば、がん細胞増殖に関与する特定の酵素を阻害したり、神経保護を促進する受容体を活性化したりする可能性があります。
類似化合物との比較
類似化合物:
1,2,3,4-テトラヒドロイソキノリン: p-トリル基がないため、生物活性が異なります。
3-(m-トリル)-1,2,3,4-テトラヒドロイソキノリン: パラトリル基の代わりにメタトリル基を特徴とし、反応性と生物学的効果の変異につながります。
3-(o-トリル)-1,2,3,4-テトラヒドロイソキノリン: オルトトリル基が含まれており、化学的性質と用途に影響を与えます。
独自性: 3-(p-トリル)-1,2,3,4-テトラヒドロイソキノリンにおけるp-トリル基の存在は、独自の立体および電子特性を与え、その反応性と生物活性を左右します。これは、さまざまな科学分野における研究開発にとって貴重な化合物です。
特性
分子式 |
C16H17N |
|---|---|
分子量 |
223.31 g/mol |
IUPAC名 |
3-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H17N/c1-12-6-8-13(9-7-12)16-10-14-4-2-3-5-15(14)11-17-16/h2-9,16-17H,10-11H2,1H3 |
InChIキー |
MVIDRUVEIIJUFW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CC3=CC=CC=C3CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11882817.png)

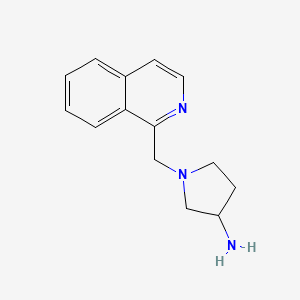
![(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11882833.png)
![6-Bromo-5-methylbenzo[d]oxazol-2-amine](/img/structure/B11882834.png)
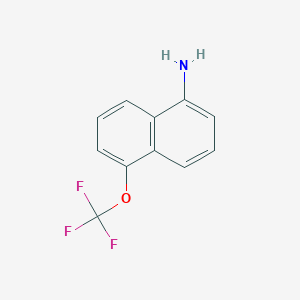
![Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11882847.png)
